(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol
Description
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Properties
IUPAC Name |
[2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O/c11-1-4-15-8(7-16)5-9(14-15)10-6-12-2-3-13-10/h2-3,5-6,16H,1,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPZJLYWNBRTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant studies.
- Molecular Formula: C₁₁H₁₄FN₅
- Molecular Weight: 235.26 g/mol
- CAS Number: 2098104-59-5
The presence of a fluorinated ethyl group and a hydroxymethyl group enhances the compound's metabolic stability and bioavailability, making it a candidate for drug development.
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom in the structure is believed to enhance binding affinity through:
- Hydrogen bonding : The fluorine can form strong hydrogen bonds with target biomolecules.
- Electrostatic interactions : The electronegative nature of fluorine increases the compound's selectivity towards certain biological pathways.
These interactions may modulate various biological processes, including enzyme inhibition and receptor activation.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines. A study reported that certain analogs demonstrated IC₅₀ values in the low micromolar range against cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the release of pro-inflammatory cytokines like TNF-alpha in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, docking studies have indicated that it can bind effectively to sites on enzymes critical for cancer cell proliferation and inflammation .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of various pyrazole derivatives, including this compound, on cancer cell lines. The results indicated significant growth inhibition with IC₅₀ values ranging from 0.08 mM to 12.07 mM, highlighting the compound's potential as an anticancer agent .
- Inflammation Model : In an experimental model of inflammation, compounds similar to this compound exhibited a marked reduction in LPS-induced TNF-alpha release, suggesting their utility in managing inflammatory conditions.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | IC₅₀ (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Pyrazole with phenyl group | 0.08 - 12.07 | Anticancer |
| Compound B | Pyrazole with thiophenyl group | 15 - 30 | Anti-inflammatory |
| Compound C | Simple pyrazole derivative | >50 | Low activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
